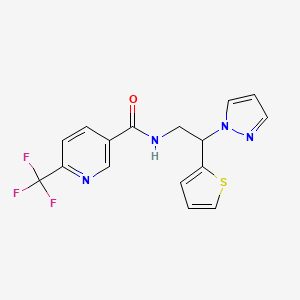
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 was first synthesized and characterized in 2010 by a group of researchers from the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential benefits.
Mécanisme D'action
The exact mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair, metabolism, and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in cancer cells by disrupting NAD+ biosynthesis and altering cellular metabolism. In addition, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is its high potency and specificity for NAMPT inhibition. This makes it a valuable tool for studying the role of NAMPT in cellular processes and for investigating the potential therapeutic applications of NAMPT inhibitors. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors based on the structure of this compound. Another area of research is the investigation of the role of NAMPT in various diseases and the potential therapeutic applications of NAMPT inhibitors. Additionally, the development of more soluble forms of this compound could make it a more useful tool for studying NAMPT inhibition in vivo.
Méthodes De Synthèse
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyrazole with thiophene-2-carbaldehyde to form 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with 6-trifluoromethylnicotinic acid to form this compound. The synthesis method has been optimized to yield high purity and high yields of this compound.
Applications De Recherche Scientifique
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. One of the main areas of research has been its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a novel cancer therapy.
Propriétés
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)14-5-4-11(9-20-14)15(24)21-10-12(13-3-1-8-25-13)23-7-2-6-22-23/h1-9,12H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRYAPPNMFPCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)
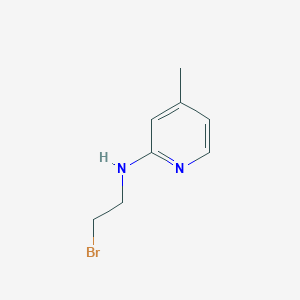
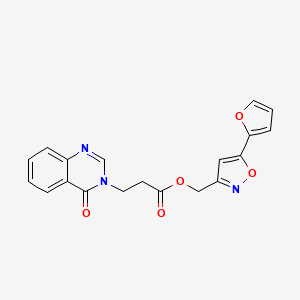
![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)

![6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-N-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinamine](/img/structure/B2948348.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide](/img/structure/B2948350.png)

![(Z)-2-Cyano-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2948353.png)
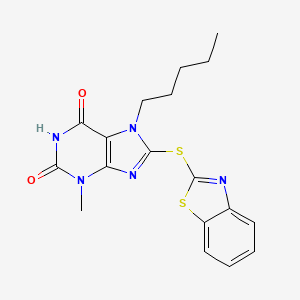
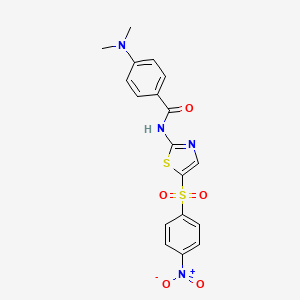
![(2,3-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948358.png)